3,6,4'-Trihydroxyflavone
Beschreibung
Eigenschaften
Molekularformel |
C15H10O5 |
|---|---|
Molekulargewicht |
270.24 g/mol |
IUPAC-Name |
3,6-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)15-14(19)13(18)11-7-10(17)5-6-12(11)20-15/h1-7,16-17,19H |
InChI-Schlüssel |
QUPHEKFURGDWME-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C=CC(=C3)O)O)O |
Kanonische SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C=CC(=C3)O)O)O |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Similar Flavonoids
Antioxidant Activity
Hydroxyl group positioning critically influences antioxidant efficacy. In DPPH radical scavenging assays, 3,6,4'-Trihydroxyflavone (EC50 = 0.33 μg/mL) outperforms non-fluorinated analogs like 3',4',5'-trimethoxyflavone (EC50 = 71.66 μg/mL) but is slightly less potent than its 3-fluorinated derivative (EC50 = 0.24 μg/mL). This highlights the role of electron-withdrawing groups (e.g., fluorine) and hydroxylation patterns in enhancing radical scavenging .
Table 1: Antioxidant Activity (DPPH Assay)
| Compound | EC50 (μg/mL) |
|---|---|
| Vitamin C (reference) | 0.16 ± 0.03 |
| 3,6,4'-Trihydroxyflavone | 0.33 ± 0.01 |
| 3-Fluoro-3',4',5'-trihydroxyflavone | 0.24 ± 0.04 |
| 3',4',5'-Trimethoxyflavone | 71.66 ± 0.04 |
Metabolism via UGT Enzymes
3,6,4'-Trihydroxyflavone undergoes 4'-O-glucuronidation by UGT1A1, a key metabolic pathway influencing its bioavailability. In contrast, 3,3',4'-Trihydroxyflavone is primarily metabolized via 3-O-glucuronidation. Kinetic studies show that 3,6,4'-Trihydroxyflavone has a lower intrinsic clearance (CLmax = 0.18 μL/min/mg) compared to 3,3',4'-Trihydroxyflavone (CLmax = 0.45 μL/min/mg), indicating slower hepatic processing .
Table 2: Glucuronidation Kinetics
| Compound | Vmax (nmol/min/mg) | S50 (μM) | CLmax (μL/min/mg) |
|---|---|---|---|
| 3,6,4'-Trihydroxyflavone | 0.32 ± 0.05 | 1.8 ± 0.3 | 0.18 ± 0.02 |
| 3,3',4'-Trihydroxyflavone | 0.67 ± 0.09 | 1.5 ± 0.2 | 0.45 ± 0.06 |
Enzyme Inhibition
However, both share a 4'-hydroxyl group, suggesting that this position may contribute to binding interactions in enzyme inhibition .
Neuroprotective Effects
3,6,4'-Trihydroxyflavone demonstrates neuroprotection against glutamate-induced excitotoxicity, comparable to the NMDA receptor antagonist MK801. This contrasts with 4',5,7-Trihydroxyflavone (apigenin) , which protects against Aβ-mediated oxidative damage in Alzheimer’s models. The 3-OH and 6-OH groups in 3,6,4'-Trihydroxyflavone may enhance its ability to mitigate neuronal oxidative stress .
Key Structural Determinants of Bioactivity
- 3-Hydroxyl Group : Enhances antioxidant and neuroprotective activity through radical stabilization and metal chelation .
- 4'-Hydroxyl Group : Critical for UGT1A1-mediated glucuronidation and enzyme inhibition (e.g., α-glucosidase) .
- 6-Hydroxyl Group : Unique to 3,6,4'-Trihydroxyflavone; may confer distinct metabolic stability compared to analogs like apigenin (5,7,4'-OH) .
Vorbereitungsmethoden
Chalcone Synthesis
The use of BF₃·Et₂O as a catalyst enhances electrophilic aromatic substitution, directing methoxy groups to the desired positions. Optimal conditions include:
Cyclization Mechanism
Iodine acts as a mild oxidizing agent, facilitating the formation of the flavone’s pyran ring. DMSO serves as both solvent and oxidizing agent, stabilizing radical intermediates during cyclization. Key parameters:
Demethylation Strategies
Selective demethylation is critical to preserve the 3,6,4'-hydroxyl pattern. Hydrobromic acid (47% in acetic acid) under reflux for 18 hours achieves near-complete demethylation while minimizing side reactions. Alternatives like boron tribromide (BBr₃) in dichloromethane have been explored but show lower regioselectivity.
Industrial-Scale Production and Purification
Scalability Challenges
Industrial synthesis requires modifications to accommodate batch processing:
Purification Protocols
Crude 3,6,4'-THF is purified via:
-
pH-dependent solubility : Adjusting the solution to pH 7 with NaOH precipitates impurities, leaving the target compound in solution.
-
Acetone fractionation : Adding 8 volumes of acetone precipitates 3,6,4'-THF with >99% purity after repeated washing.
Table 1: Key Reaction Parameters and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Chalcone formation | BF₃·Et₂O, 110°C, 15 min | 91 | 95 |
| Cyclization | I₂/DMSO, 2 h reflux | 87 | 92 |
| Demethylation | 47% HBr/HOAc, 18 h reflux | 85 | 90 |
| Final purification | Acetone fractionation | 78 | 99.25 |
Mechanistic Insights and Side Reactions
Competing Pathways
Regioselectivity Control
The 3,6,4'-hydroxyl pattern arises from:
-
Steric effects : Methoxy groups at C-5 and C-7 hinder electrophilic attack at adjacent positions.
-
Electronic effects : Electron-donating methoxy groups direct demethylation to the less hindered C-3 and C-4' positions.
Comparative Analysis of Demethylation Agents
Table 2: Demethylation Efficiency
| Agent | Conditions | 3,6,4'-THF Yield (%) | Selectivity |
|---|---|---|---|
| HBr/HOAc | Reflux, 18 h | 85 | High |
| BBr₃/CH₂Cl₂ | −78°C, 4 h | 72 | Moderate |
| AlCl₃/EtSH | Reflux, 12 h | 68 | Low |
Hydrobromic acid outperforms other agents due to its ability to protonate methoxy groups selectively while minimizing side reactions .
Q & A
Basic Research Questions
Q. Which UDP-glucuronosyltransferase (UGT) isoforms are primarily responsible for the glucuronidation of 3,6,4'-Trihydroxyflavone, and how is their selectivity determined?
- Answer: UGT1A1 and UGT1A9 are the dominant isoforms for 3,6,4'-Trihydroxyflavone glucuronidation, with UGT1A1 mediating 4'-O-glucuronidation (91 ± 10% contribution) and UGT1A9 primarily driving 3-O-glucuronidation. Selectivity is determined using recombinant UGT isoforms (e.g., UGT1A1, 1A3, 1A7) and pooled human liver microsomes (pHLM), followed by kinetic experiments and relative activity factor (RAF) analysis. Correlation studies with established UGT1A1 substrates (e.g., estradiol-3-glucuronide) further validate isoform specificity .
Q. What experimental models are used to characterize the glucuronidation kinetics of 3,6,4'-Trihydroxyflavone?
- Answer: Kinetic parameters (e.g., , ) are derived from incubations with pHLM and recombinant UGT isoforms. Data are fitted to models such as Michaelis-Menten, substrate inhibition, or Hill equations using software like GraphPad Prism. Eadie-Hofstee plots are employed for diagnostic validation of model selection. Triplicate experiments ensure reproducibility, and intrinsic clearance () is calculated to compare enzymatic efficiency .
Q. How is the regioselectivity of glucuronidation (e.g., 3-O vs. 4′-O) confirmed for 3,6,4'-Trihydroxyflavone?
- Answer: Regioselectivity is confirmed via three methods: (1) β-D-glucuronidase hydrolysis to release aglycone, (2) UPLC/MS/MS to identify glucuronide mass ( Da), and (3) UV spectral shifts. For example, 3-O-glucuronidation causes a 13–30 nm blue shift in the I-band (300–380 nm), while 4′-O-glucuronidation induces a smaller 5–10 nm shift .
Advanced Research Questions
Q. How do UGT1A1 polymorphisms (e.g., UGT1A128) influence the metabolic clearance of 3,6,4'-Trihydroxyflavone in human liver microsomes?
- Answer: Polymorphisms are evaluated using genotyped HLMs (e.g., UGT1A11/1, UGT1A11/28, UGT1A128/28). Activity correlation analysis in a bank of 12 HLMs reveals strong associations () between 4′-O-glucuronidation rates of 3,6,4'-Trihydroxyflavone and UGT1A1-specific substrates (e.g., SN-38). Reduced activity in UGT1A128 variants highlights the impact of genetic variability on metabolic capacity .
Q. What methodologies are recommended to resolve discrepancies in kinetic data (e.g., substrate inhibition vs. Michaelis-Menten behavior)?
- Answer: Discrepancies are addressed by:
- Model Comparison: Fit data to multiple models (e.g., Michaelis-Menten, substrate inhibition) and select the best fit using statistical metrics (R², residual plots).
- Enzyme Source Validation: Compare recombinant UGT isoforms with pHLM to isolate isoform-specific contributions.
- Inhibitor Probes: Use selective UGT inhibitors (e.g., anti-UGT1A1 antibodies) to confirm kinetic trends .
Q. How can in vitro glucuronidation data for 3,6,4'-Trihydroxyflavone be extrapolated to predict in vivo hepatic clearance?
- Answer: Apply physiologically based pharmacokinetic (PBPK) modeling using parameters such as:
- RAF Scaling: Scale recombinant UGT activity to pHLM using RAF values.
- Inter-System Extrapolation Factors (ISEF): Account for differences in enzyme expression between recombinant systems and human tissue.
- CL and Fraction Metabolized (): Estimate hepatic clearance via the well-stirred model, incorporating plasma protein binding and blood flow .
Q. What strategies optimize the detection and quantification of 3,6,4'-Trihydroxyflavone glucuronides in complex biological matrices?
- Answer: Use ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) for high sensitivity. Calibrate glucuronide quantification using parent compound standards adjusted by conversion factors (e.g., molar extinction coefficients). Validate methods with β-glucuronidase hydrolysis and internal standards (e.g., propofol glucuronide) to control for matrix effects .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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